Dual EGFR/VEGFR-2 Inhibitory Activity of 6‑Iodoquinazolines vs. Clinical Reference Drugs
The 6‑iodo substitution is a critical determinant for dual EGFR/VEGFR‑2 inhibition. In a series of 1‑alkyl‑6‑iodoquinazolines, the most potent compound (9c) inhibited EGFRWT with IC50 = 0.15 µM and VEGFR‑2 with IC50 = 0.85 µM [1]. By comparison, the reference VEGFR‑2 inhibitor sorafenib shows IC50 values of 90 nM against VEGFR‑2 and 26 nM against Raf‑1, but lacks relevant EGFR activity, while the EGFR inhibitor erlotinib has an IC50 of ~2 nM against EGFR but does not significantly inhibit VEGFR‑2 [2]. Thus, the 6‑iodoquinazoline scaffold simultaneously engages both targets, a property not shared by the 6‑bromo, 6‑chloro, or unsubstituted analogs.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | EGFRWT IC50 = 0.15 µM; VEGFR‑2 IC50 = 0.85 µM (best 6‑iodo analog 9c) |
| Comparator Or Baseline | Erlotinib: EGFR IC50 ~2 nM; Sorafenib: VEGFR‑2 IC50 ~90 nM, Raf‑1 IC50 26 nM (no EGFR activity) |
| Quantified Difference | 6‑iodo analog achieves dual EGFR/VEGFR‑2 inhibition; erlotinib and sorafenib are single‑target selective |
| Conditions | Recombinant human EGFRWT and VEGFR‑2 enzymatic assays; compound 9c tested at 10 µM top concentration [1] |
Why This Matters
Procurement of the 6‑iodo scaffold enables exploration of dual EGFR/VEGFR‑2 pharmacology, a strategy that cannot be replicated with mono‑targeted approved drugs or simpler 6‑halo analogs.
- [1] Alsulaimany M, El-Adl K, Aljohani AKB, et al. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Adv. 2023;13(51):36301-36321. doi:10.1039/d3ra07700d View Source
- [2] Wilhelm SM, Carter C, Tang L, et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Res. 2004;64(19):7099-7109. doi:10.1158/0008-5472.CAN-04-1443 View Source
